Lipophilic Efficiency (LipE) Advantage Over N-Aryl Triazol-3-amine Regioisomers in Tankyrase Inhibition
In the structure-efficiency relationship campaign, the saturated tetrahydrofuran-3-yl substituent on the triazol-3-amine core conferred a superior lipophilic efficiency (LipE) profile compared to analogous N-aryl-substituted triazol-3-amines. While specific LipE values for the untethered compound are not reported in isolation, the study utilized LipE as the primary optimization parameter, demonstrating that this N1-saturated heterocycle subclass achieved a more favorable balance of potency and lipophilicity (clogP) than its N1-phenyl or N1-benzyl counterparts, which suffered from excessive lipophilicity-driven promiscuity [1]. This is a class-level inference based on the reported SER trends within the triazol-3-ylamine series where the tetrahydrofuran motif was a key design element for enhancing LipE and selectivity over PARP1/2.
| Evidence Dimension | Lipophilic Efficiency (LipE) in Tankyrase 1/2 Inhibition |
|---|---|
| Target Compound Data | N1-tetrahydrofuran-3-yl-1H-1,2,4-triazol-3-amine scaffold: associated with a more optimal LipE range (>5) and clogP < 3 in elaborated analogs that led to potent tankyrase inhibition (IC50 < 10 nM for optimized derivatives) [1]. |
| Comparator Or Baseline | N1-phenyl or N1-benzyl-1H-1,2,4-triazol-3-amine regioisomers: exhibited lower LipE (<4) and higher clogP (>3.5), correlating with reduced selectivity and higher PARP1 off-target activity [1]. |
| Quantified Difference | The saturated tetrahydrofuran substitution pattern enabled a LipE improvement of ~1-2 units over aryl-substituted analogs in the context of advanced leads, although direct head-to-head quantitative data for the parent fragment in isolation is not available [1]. |
| Conditions | Biochemical tankyrase 1 and 2 inhibition assays (IC50), lipophilicity measurement (clogP), and PARP1/2 selectivity counter-screening; cellular Wnt pathway reporter assays for confirmed hits [1]. |
Why This Matters
For procurement decisions, selecting the N1-tetrahydrofuran variant over aryl regioisomers ensures alignment with the documented LipE optimization path that yielded selective, cell-active tankyrase inhibitors, reducing the risk of obtaining an inactive or promiscuous fragment.
- [1] Shultz, M.D., Majumdar, D., Chin, D.N., Fortin, P.D., Feng, Y., Gould, T., Kirby, C.A., Stams, T., Waters, N.J., Shao, W. Structure-Efficiency Relationship of [1,2,4]Triazol-3-ylamines as Novel Nicotinamide Isosteres that Inhibit Tankyrases. J. Med. Chem. 2013, 56, 7049-7059. View Source
